N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide

Description

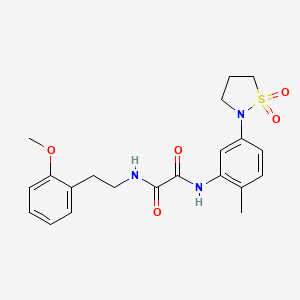

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide (CAS: 1105215-32-4) is an oxalamide derivative characterized by:

- Molecular formula: C₂₁H₂₅N₃O₅S

- Molecular weight: 431.5 g/mol

- Key structural features:

- A 1,1-dioxidoisothiazolidin-2-yl group attached to a 2-methylphenyl ring.

- A 2-methoxyphenethyl moiety linked via an oxalamide bridge.

- Smiles notation: COc1ccccc1CCNC(=O)C(=O)Nc1cc(N2CCCS2(=O)=O)ccc1C .

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-15-8-9-17(24-12-5-13-30(24,27)28)14-18(15)23-21(26)20(25)22-11-10-16-6-3-4-7-19(16)29-2/h3-4,6-9,14H,5,10-13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAXNKYRGCUCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions to form the oxalamide backbone.

Introduction of the Dioxidoisothiazolidinyl Group: This step involves the synthesis of the dioxidoisothiazolidinyl moiety, which can be incorporated through nucleophilic substitution reactions.

Attachment of Substituents: The methoxyphenethyl and methylphenyl groups are introduced via electrophilic aromatic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

Medicine: Potential therapeutic uses, subject to further pharmacological studies.

Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:

Enzyme Inhibition: Binding to active sites and inhibiting enzyme activity.

Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

DNA Interaction: Intercalating into DNA strands and affecting replication or transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview of Selected Oxalamides

The table below compares the target compound with structurally related oxalamides:

Key Differences and Implications

Toxicological and Regulatory Profiles

- S336 has a NOEL (No Observed Adverse Effect Level) of 100 mg/kg/day in rats, approved globally as a flavoring agent . The target compound’s isothiazolidin dioxide group may introduce novel metabolic pathways requiring separate toxicological evaluation.

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This compound belongs to the class of phenylpiperidines and features a complex structure that includes an oxalamide core and a dioxidoisothiazolidinyl moiety.

Chemical Structure and Properties

- Molecular Formula : C17H23N3O5S

- Molecular Weight : 381.4 g/mol

- IUPAC Name : N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound is believed to inhibit CDK2 activity by binding to its active site, which disrupts the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity by targeting CDK2. In vitro assays demonstrated that treatment with this compound resulted in reduced proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce cell cycle arrest was confirmed through flow cytometry analysis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest at G1/S phase |

| A549 (Lung Cancer) | 15.3 | Induction of apoptosis |

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through modulation of inflammatory pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Breast Cancer Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant decrease in cell viability and an increase in apoptotic markers after treatment with the compound.

- : The compound effectively inhibits cell growth and induces apoptosis in breast cancer cells.

-

Study on Lung Cancer Cells : Another study focused on A549 lung cancer cells, revealing that treatment with the compound led to cell cycle arrest and increased levels of pro-apoptotic proteins.

- : this compound demonstrates promising anticancer activity through multiple mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.